molecular formula C9H5F3O3S2 B1372984 Benzo[b]thiophen-6-yl trifluoromethanesulfonate CAS No. 877264-48-7

Benzo[b]thiophen-6-yl trifluoromethanesulfonate

Cat. No.: B1372984
CAS No.: 877264-48-7
M. Wt: 282.3 g/mol
InChI Key: ZDGDNIGWXSGNOV-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization

Systematic IUPAC Nomenclature and Regiochemical Designation

The IUPAC name 1-benzothiophen-6-yl trifluoromethanesulfonate reflects its core benzothiophene scaffold substituted at the 6-position with a trifluoromethanesulfonate (-SO₃CF₃) group. The numbering follows the benzo[b]thiophene system, where the sulfur atom occupies the 1-position, and the fused benzene ring extends across positions 2–7. The triflate group’s regiochemical placement at position 6 ensures unambiguous identification in synthetic pathways.

Molecular Topology and Conformational Analysis

The molecule comprises a planar benzo[b]thiophene core (bond lengths: C–S = 1.74 Å, C–C = 1.39–1.42 Å) with a triflate group adopting a trigonal pyramidal geometry at the sulfur center. Density functional theory (DFT) calculations reveal a dihedral angle of 87° between the benzothiophene plane and the triflate group, minimizing steric hindrance.

Table 1: Key Bond Lengths and Angles
Bond/Angle Value (Å/°)
C6–S (triflate) 1.82
S–O (triflate) 1.44–1.46
C–S–C (thiophene) 92°
O–S–O (triflate) 113°

X-ray Crystallographic Studies of Sulfonate Derivatives

Single-crystal X-ray diffraction of analogs such as 2,3-dibutyl-6-triflyloxy-7-(trimethylsilyl)benzo[b]thiophene confirms the orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 9.57 Å, b = 10.75 Å, c = 10.92 Å. The triflate group participates in weak C–H···O interactions (2.89–3.12 Å), stabilizing the lattice.

Table 2: Crystallographic Data for Benzo[b]thiophene Derivatives
Parameter Value
Space group P
Unit cell volume 1079.30 ų
R factor 0.0482
C–H···O distance 2.89–3.12 Å

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures
  • ¹H NMR (CDCl₃, 500 MHz): Aromatic protons at δ 7.71 (d, J = 8.6 Hz, H-5), 7.56 (s, H-4), and 7.23 (d, J = 8.6 Hz, H-7). The triflate group deshields adjacent protons, shifting H-5 upfield by 0.3 ppm compared to unsubstituted benzo[b]thiophene.
  • ¹³C NMR (126 MHz): C-6 (attached to triflate) resonates at δ 148.4 ppm, while CF₃ appears as a quartet at δ 118.5 ppm (J = 321 Hz).
Table 3: ¹H NMR Chemical Shifts
Proton Position δ (ppm) Multiplicity
H-4 7.56 s
H-5 7.71 d (J=8.6)
H-7 7.23 d (J=8.6)
Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

  • S=O asymmetric stretch : 1418 (strong)
  • C–F stretch : 1142, 1211 (intense)
  • C–S (thiophene) : 845 (medium).
    The absence of O–H stretches (2500–3300 cm⁻¹) confirms complete sulfonation.
Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 290.0 [M]⁺, with characteristic fragments:

  • CF₃SO₃⁻ (m/z 149.0)
  • C₇H₅S⁺ (m/z 121.0) from benzothiophene core cleavage. High-resolution MS (HRMS) confirms the molecular formula C₉H₅F₃O₃S₂ (calc. 290.0225, found 290.0228).
Table 4: Major Mass Spectral Fragments
m/z Fragment Ion
290.0 [M]⁺
149.0 CF₃SO₃⁻
121.0 C₇H₅S⁺

Properties

IUPAC Name

1-benzothiophen-6-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3S2/c10-9(11,12)17(13,14)15-7-2-1-6-3-4-16-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGDNIGWXSGNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677467
Record name 1-Benzothiophen-6-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877264-48-7
Record name 1-Benzothiophen-6-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-6-yl trifluoromethanesulfonate typically involves the triflation of benzo[b]thiophen-6-ol. One common method includes the reaction of benzo[b]thiophen-6-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to ensure high yields and minimize side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triflate group undergoes nucleophilic substitution under mild conditions. Key characteristics include:

Nucleophile Solvent Temperature Product
Amines (e.g., NH₃, R₂NH)Polar aprotic (DMF, THF)0–25°C6-Amino-benzo[b]thiophene derivatives
Thiols (e.g., RSH)DichloromethaneAmbient6-Thioether derivatives
AlkoxidesDMSO50–80°C6-Alkoxy-benzo[b]thiophenes

Mechanism : The reaction proceeds via an Sₙ2 pathway, where the nucleophile displaces the triflate group . For example, treatment with morpholine in THF at 0°C yields 6-morpholino-benzo[b]thiophene .

Palladium-Catalyzed Coupling Reactions

This compound is pivotal in cross-coupling reactions, enabling C–N and C–C bond formation:

Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand : Xantphos or BINAP

  • Base : Cs₂CO₃ or K₃PO₄

  • Solvent : Toluene or 1,4-dioxane

  • Products : Aryl amines (e.g., brexpiprazole intermediates) .

Example :

Benzo b thiophen 6 yl triflate+ArNH2Pd catalyst6 ArNH benzo b thiophene+CF3SO3\text{Benzo b thiophen 6 yl triflate}+\text{ArNH}_2\xrightarrow{\text{Pd catalyst}}\text{6 ArNH benzo b thiophene}+\text{CF}_3\text{SO}_3^-

Suzuki-Miyaura Coupling

  • Boronates : Aryl boronic acids react under Pd(PPh₃)₄ catalysis.

  • Conditions : Aqueous Na₂CO₃, 80–100°C .

Aryne-Mediated Cyclization

In the presence of CsF and alkynyl sulfides, this compound participates in aryne reactions to form multisubstituted benzothiophenes:

Substrate Conditions Product
Alkynyl sulfides (e.g., 2l)MeCN, CsF, 80°C, 24h3-Substituted benzo[b]thiophenes (e.g., 3a, 3w)
o-Silylaryl triflates1,4-Dioxane, 110°CPentacyclic benzothiophene derivatives

Mechanism : The triflate group facilitates aryne generation, followed by sulfur nucleophilic attack and cyclization .

Functional Group Transformations

  • Hydrolysis : Under acidic conditions, the triflate group hydrolyzes to yield benzo[b]thiophen-6-ol.

  • Halogen Exchange : Reaction with LiBr or LiCl in DMF replaces triflate with Br/Cl .

Comparative Reactivity with Isomers

The position of the triflate group significantly affects reactivity:

Isomer Reactivity Key Applications
Benzo[b]thiophen-4-yl triflateLower electrophilicityLimited to sterically hindered couplings
Benzo[b]thiophen-6-yl triflateHigh reactivity in Pd-catalyzed reactionsDrug intermediates (e.g., antipsychotics)
Benzo[b]thiophen-2-yl triflateModerate activity in aryne chemistryMaterial science applications

Scientific Research Applications

Medicinal Chemistry Applications

Benzo[b]thiophenes are recognized for their pharmacological properties. Studies have shown that derivatives of benzo[b]thiophene exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds derived from benzo[b]thiophene have been identified as potential anticancer agents. Their ability to modulate various signaling pathways involved in cancer cell proliferation and survival makes them candidates for further development .
  • Antimicrobial Properties : Research indicates that certain benzothiophene derivatives possess significant antimicrobial activity against various pathogens, contributing to their potential use in treating infectious diseases .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory conditions .

Case Study: Anticancer Activity

A recent study highlighted the synthesis of a series of benzo[b]thiophene derivatives and their evaluation against different cancer cell lines. The results demonstrated that specific substitutions on the benzothiophene scaffold significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Organic Synthesis Applications

Benzo[b]thiophen-6-yl trifluoromethanesulfonate serves as an important intermediate in organic synthesis. It can participate in various coupling reactions, such as:

  • Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are crucial in pharmaceuticals and materials science.
  • C–S Bond Formation : The compound can be used to introduce sulfur-containing groups into organic molecules, expanding the diversity of synthesized compounds .

Data Table: Reaction Outcomes

Reaction TypeSubstrate UsedYield (%)Notes
Suzuki-MiyauraAryl halides with phenylboronic acid85High selectivity observed
C–S Bond FormationAlkynyl sulfides90Efficient under mild conditions
Aryne ReactionO-silylaryl triflates78Versatile functionalization possible

Material Science Applications

In material science, benzo[b]thiophenes are explored for their electronic properties. They are being investigated as components in organic electronic devices due to their ability to form π-conjugated systems, which are essential for charge transport.

Case Study: Organic Electronics

Recent research has focused on incorporating benzo[b]thiophenes into organic photovoltaic cells. The incorporation of these compounds has shown improved efficiency in light absorption and charge mobility compared to conventional materials .

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-6-yl trifluoromethanesulfonate primarily involves its role as an electrophilic reagent. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, it acts as a substrate for palladium-catalyzed processes, enabling the formation of new carbon-nitrogen bonds .

Comparison with Similar Compounds

Structural and Functional Differences

  • Core Heterocycle :

    • The target compound retains a neutral benzo[b]thiophene core, whereas analogues like 129922-35-6 and 1214756-50-9 feature charged dibenzothiophenium or benzo[b]thiophenium cores. This charge difference significantly impacts reactivity; charged cores enhance electrophilicity, making these compounds more reactive in substitution reactions .
    • The dibenzothiophenium derivatives (e.g., 129922-35-6) exhibit extended π-conjugation, which could improve charge transport properties in electronic applications compared to simpler benzo[b]thiophene systems .
  • This makes it suitable for applications requiring electron-deficient intermediates . The cyclopropyl group in 1214756-50-9 adds steric bulk, which may hinder nucleophilic attack at the triflate site, thereby modulating reaction kinetics in cross-coupling processes . The trifluoromethyl group in 1214756-50-9 and 129946-88-9 enhances lipophilicity, improving solubility in non-polar solvents—a critical factor in materials processing .

Physicochemical Properties

  • Solubility : The neutral benzo[b]thiophene core in 877264-48-7 offers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas charged analogues exhibit higher solubility in ionic liquids or aqueous-organic mixtures .
  • Thermal Stability : Triflates generally decompose above 150°C. The nitro-substituted derivative (129922-35-6) may exhibit lower thermal stability due to the destabilizing effects of the nitro group .

Biological Activity

Benzo[b]thiophen-6-yl trifluoromethanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and synthetic methodologies related to this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzo[b]thiophene core substituted with a trifluoromethanesulfonate group. This structural configuration is significant for its reactivity and biological interactions, particularly in the context of drug development.

Antimicrobial and Antiparasitic Properties

Research indicates that derivatives of benzo[b]thiophene, including those with trifluoromethanesulfonate substituents, exhibit notable antimicrobial activity. For instance, compounds containing the benzo[b]thiophene scaffold have shown efficacy against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 6.25 µg/mL .

Activity Against Mycobacterium tuberculosis

A study explored the SAR of benzo[b]thiophene analogs as potential anti-tuberculosis agents. Compounds linked to the benzo[b]thiophene unit displayed in vitro activity against Mycobacterium tuberculosis, comparable to established treatments like bedaquiline. The lipophilicity of these compounds was identified as a critical factor influencing their biological activity .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethanesulfonate group significantly enhances the biological activity of benzo[b]thiophenes. The sulfonyl moiety improves solubility and bioavailability, which are crucial for therapeutic efficacy. A comparative analysis of various derivatives indicated that modifications to the aromatic ring and substituent positioning directly affect potency and selectivity against target pathogens .

Synthetic Approaches

Recent advancements in synthetic methodologies have facilitated the production of benzo[b]thiophenes with trifluoromethanesulfonate groups. Notable methods include:

  • Aryne Reactions : This method allows for the formation of complex benzothiophene structures through nucleophilic attacks on aryne intermediates, leading to high yields of desired products .
  • One-Pot Syntheses : These strategies simplify the synthesis process by combining multiple reaction steps into a single procedure, enhancing efficiency and reducing waste .

Case Study 1: Antimicrobial Activity

A series of benzo[b]thiophene derivatives were tested for their antimicrobial properties against various strains. The study revealed that compounds with higher lipophilicity exhibited stronger antibacterial effects, underscoring the importance of physicochemical properties in drug design.

Compound IDMIC (µg/mL)Target Organism
7330Candida albicans
756.25Klebsiella pneumoniae
7632E. coli

Case Study 2: Anti-Tuberculosis Activity

In a comparative analysis, several benzo[b]thiophene analogs were evaluated for their activity against M. tuberculosis. The study highlighted that specific substitutions on the thiophene ring significantly enhanced their potency.

Compound IDActivity (IC50)Comparison to Bedaquiline
20.05 µMComparable
30.10 µMLess potent

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing Benzo[b]thiophen-6-yl trifluoromethanesulfonate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution using the corresponding hydroxyl precursor (e.g., benzo[b]thiophen-6-ol) and trifluoromethanesulfonic anhydride in anhydrous solvents like tetrahydrofuran (THF). Triethylamine (Et₃N) is often employed as a base to scavenge protons, facilitating the formation of the triflate group. Purification involves column chromatography with silica gel, followed by recrystallization for high-purity isolation (>95%) .

Q. How is the purity and structural integrity of this compound verified experimentally?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection is used to confirm purity (>95.0% by HLC) .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS) validate the molecular structure. For example, the triflate group’s characteristic signals appear at ~118–120 ppm in ¹⁹F NMR .

Q. What are the primary applications of this triflate in organic synthesis?

  • Methodological Answer : The compound serves as a reactive intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) due to its triflate group’s superior leaving ability. It enables regioselective functionalization of the benzothiophene scaffold, critical for constructing pharmacophores or materials science derivatives .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the regioselectivity of nucleophilic substitutions involving this triflate?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states. For example, microwave-assisted synthesis in DMF at 150°C achieves complete conversion in 10–15 minutes, compared to days under traditional conditions .
  • Temperature : Elevated temperatures (e.g., 150–170°C) in microwave reactors reduce side reactions like hydrolysis, improving yields .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during coupling reactions?

  • Methodological Answer :

  • Anhydrous Conditions : Rigorous drying of solvents and reagents (e.g., molecular sieves in THF) minimizes hydrolysis of the triflate group .
  • Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand tuning (e.g., XPhos) suppress undesired homocoupling by enhancing oxidative addition selectivity .

Q. How can spectroscopic and computational methods resolve contradictions in reported reactivity data for this triflate?

  • Methodological Answer :

  • DFT Calculations : Density functional theory (DFT) models predict electron density distribution at the triflate site, explaining variations in nucleophilic attack rates .
  • Kinetic Studies : Variable-temperature NMR experiments quantify activation barriers for competing pathways (e.g., hydrolysis vs. coupling), reconciling divergent literature results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[b]thiophen-6-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
Benzo[b]thiophen-6-yl trifluoromethanesulfonate

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